molecular formula C18H22O3 B5248643 2-[3-(3-methoxyphenoxy)propoxy]-1,3-dimethylbenzene

2-[3-(3-methoxyphenoxy)propoxy]-1,3-dimethylbenzene

Cat. No.: B5248643
M. Wt: 286.4 g/mol
InChI Key: KCOABTAHIBWBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3-methoxyphenoxy)propoxy]-1,3-dimethylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with methoxyphenoxy and propoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-methoxyphenoxy)propoxy]-1,3-dimethylbenzene typically involves the reaction of 3-methoxyphenol with 1,3-dimethylbenzene under specific conditions. The process may include steps such as:

    Nucleophilic Aromatic Substitution: This involves the reaction of 3-methoxyphenol with a halogenated propoxy derivative in the presence of a base to form the intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 1,3-dimethylbenzene using a catalyst, such as palladium, under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-methoxyphenoxy)propoxy]-1,3-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce phenolic derivatives, while reduction may yield simpler hydrocarbons.

Scientific Research Applications

2-[3-(3-methoxyphenoxy)propoxy]-1,3-dimethylbenzene has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(3-methoxyphenoxy)propoxy]-1,3-dimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol: This compound has similar structural features but includes a chloro and trifluoromethyl group.

    2-methoxypropene: A simpler compound with a methoxy group and a propene chain.

Uniqueness

2-[3-(3-methoxyphenoxy)propoxy]-1,3-dimethylbenzene is unique due to its specific substitution pattern and the presence of both methoxyphenoxy and propoxy groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[3-(3-methoxyphenoxy)propoxy]-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-14-7-4-8-15(2)18(14)21-12-6-11-20-17-10-5-9-16(13-17)19-3/h4-5,7-10,13H,6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOABTAHIBWBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCOC2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.